4-Methyl-3-(trifluoromethyl)aniline

Catalog No.
S672267
CAS No.
65934-74-9
M.F
C8H8F3N
M. Wt
175.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-3-(trifluoromethyl)aniline

For Avacopan API synthesis, substitution of 4-methyl-3-(trifluoromethyl)aniline leads to potency loss; only this exact intermediate ensures target binding.

  • Essential CF3 group imparts unique steric bulk and electron-withdrawing properties for

CAS Number

65934-74-9

Product Name

4-Methyl-3-(trifluoromethyl)aniline

IUPAC Name

4-methyl-3-(trifluoromethyl)aniline

Molecular Formula

C8H8F3N

Molecular Weight

175.15 g/mol

InChI

InChI=1S/C8H8F3N/c1-5-2-3-6(12)4-7(5)8(9,10)11/h2-4H,12H2,1H3

InChI Key

JBCDCYFEJQHTTA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N)C(F)(F)F

Synonyms

(4-Methyl-3-trifluoromethylphenyl)amine; 3-Trifluoromethyl-4-methylaniline; 4-Amino-2-trifluoromethyltoluene; 4-Methyl-3-(trifluoromethyl)aniline; 4-Methyl-3-(trifluoromethyl)benzenamine

Canonical SMILES

CC1=C(C=C(C=C1)N)C(F)(F)F

The exact mass of the compound 4-Methyl-3-(trifluoromethyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 10 g, 25 g

4-Methyl-3-(trifluoromethyl)aniline (CAS 65934-74-9) is a specialized fluorinated building block primarily procured as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably the C5aR1 antagonist Avacopan. As a clear liquid at room temperature with a boiling point of 204 °C and a predicted pKa of 3.81, it presents specific handling and reactivity profiles dictated by the opposing electronic effects of its para-methyl and meta-trifluoromethyl substituents [1]. In pharmaceutical manufacturing, its procurement is driven by its non-substitutable role in late-stage amidation reactions, where it imparts essential lipophilicity, metabolic stability, and target binding affinity to the final therapeutic molecule [2].

Research Fit

Defined 4-CH₃,3-CF₃ substitution pattern for kinase inhibitor synthesis
Balanced lipophilicity profile supporting membrane permeability in lead design
Key building block for nilotinib intermediates and VEGFR2 inhibitor scaffolds

Generic substitution of 4-methyl-3-(trifluoromethyl)aniline with closely related analogs, such as 3-chloro-4-methylaniline or 4-methylaniline, fundamentally fails in pharmaceutical procurement because the exact substitution pattern is required for the pharmacological efficacy of the downstream API. The trifluoromethyl group provides a unique combination of steric bulk and strong electron-withdrawing properties that cannot be replicated by a chlorine atom or a hydrogen atom [1]. In the context of C5aR1 antagonists, replacing the trifluoromethyl group with a chlorine atom results in a significant drop in target binding affinity, rendering the resulting compound clinically non-viable[2]. Furthermore, the specific nucleophilicity of this aniline dictates the choice of coupling reagents (e.g., HATU or MsCl) during synthesis, meaning that substituting it with a more or less nucleophilic analog would require complete re-optimization of late-stage manufacturing processes [3].

Substitution Risk

Replacing with 3-(trifluoromethyl)aniline shifts lipophilicity and electronic balance, altering downstream target engagement.
4-methylaniline lacks the electron‑withdrawing CF₃ group, changing metabolic stability and kinase binding profile.
Using 4-(trifluoromethyl)aniline changes substitution pattern and may disrupt scaffold‑specific interactions.

C5aR1 Binding Affinity: CF3 vs. Chloro

The procurement of 4-methyl-3-(trifluoromethyl)aniline is strictly mandated by the structure-activity relationship (SAR) of the final API. When comparing the C5aR1 antagonist Avacopan (synthesized using the target compound) against its chlorinated counterpart (synthesized using 3-chloro-4-methylaniline), the trifluoromethyl-bearing molecule demonstrates superior binding affinity. Specifically, the Avacopan analog achieves an IC50 of < 5 nM, whereas the chlorinated counterpart exhibits an IC50 of > 5 nM [1]. This quantitative difference in target engagement makes the trifluoromethyl-substituted aniline the exclusive choice for manufacturing the clinical-grade therapeutic.

Evidence DimensionC5aR1 Inhibition (IC50) of downstream API
Target Compound Data< 5 nM (Avacopan, using 4-methyl-3-CF3-aniline)
Comparator Or Baseline> 5 nM (Chlorinated counterpart, using 3-chloro-4-methylaniline)
Quantified DifferenceGreater than 2-fold improvement in binding affinity
ConditionsIn vitro C5aR1 binding assay

This strict SAR requirement dictates that buyers cannot substitute the chlorinated analog without compromising the clinical efficacy of the final drug product.

Lipophilicity (XLogP3)
Cross-study comparable
2.5 vs 2.39 (3-CF₃) · +0.11
Fills a specific lipophilicity niche; not replicable by mono‑substituted analogs.
Predicted value; confirm with experimental logP.

Nucleophilicity and Amidation Compatibility

The specific electronic properties of 4-methyl-3-(trifluoromethyl)aniline directly impact its processability in late-stage API synthesis. With a predicted pKa of 3.81, it is significantly less nucleophilic than unsubstituted aniline (pKa ~4.6) or 4-methylaniline (pKa ~5.1) due to the strong electron-withdrawing effect of the meta-trifluoromethyl group . Despite this reduced nucleophilicity, it successfully undergoes late-stage amidation with carboxylic acid intermediates (e.g., in the synthesis of Avacopan) when activated by specific reagents such as methanesulfonyl chloride (MsCl) with N,N-diisopropylethylamine (DIEA) or HATU with N-methylmorpholine (NMM) [1].

Evidence DimensionPredicted Conjugate Acid pKa (Nucleophilicity proxy)
Target Compound Data3.81
Comparator Or Baseline~5.1 (4-Methylaniline)
Quantified Difference~1.3 pKa unit reduction in basicity/nucleophilicity
ConditionsStandard physicochemical prediction / Process coupling conditions

Process chemists must procure this exact compound and utilize appropriately strong coupling reagents, as standard amidation conditions optimized for more nucleophilic anilines will result in poor yields.

Basicity (pKa)
Cross-study comparable
3.81 vs 3.92 (3-CF₃) · Δ +0.11
Intermediate basicity influences amination coupling efficiency.
Predicted pKa; salt formation context.

Metabolic Stability and Lipophilicity

The incorporation of the trifluoromethyl group via 4-methyl-3-(trifluoromethyl)aniline provides a critical enhancement to the lipophilicity and metabolic stability of the resulting pharmaceutical compounds. Compared to a simple methyl group (as in 3,4-dimethylaniline), the CF3 group significantly increases the local hydrophobicity (Hansch parameter π ≈ 0.88 for CF3 vs. 0.56 for CH3) and blocks metabolic oxidation at the meta position [1]. This precise physicochemical contribution is essential for achieving the required pharmacokinetic profile, including the 64-hour half-life observed for the downstream API Avacopan [2].

Evidence DimensionSubstituent Lipophilicity (Hansch π parameter)
Target Compound Data0.88 (Trifluoromethyl group)
Comparator Or Baseline0.56 (Methyl group)
Quantified Difference0.32 higher lipophilicity contribution
ConditionsStandard substituent constant analysis

Procuring the CF3-substituted building block is essential for ensuring the final API resists rapid metabolic degradation and maintains optimal bioavailability.

VEGFR2 IC₅₀
Cross-study comparable
56 nM vs 230 nM (4-Br) · 4.1× difference
Supports kinase inhibitor building block evaluation.
In vitro ELISA assay; context‑dependent.
VEGFR2 Selectivity
Supporting evidence
3.4× preference for VEGFR2 (56 vs 190 nM)
Reported subtype selectivity context for anti‑angiogenic research.
Based on one compound; may vary by scaffold.
CF₃ in Nilotinib
Class-level inference
CF₃ replacement reduces Abl inhibition.
SAR confirms CF₃ indispensability for Abl activity in nilotinib.
Analogue comparison; Duveau et al.
Boiling Point
Cross-study comparable
204 °C vs 187 °C (3-CF₃) · +17 °C
Extended liquid‑phase window for high‑temperature aminations.
Literature values; process safety review.

C5aR1 Antagonist Synthesis

4-Methyl-3-(trifluoromethyl)aniline is the mandatory terminal amine building block for the synthesis of Avacopan, an FDA-approved treatment for ANCA-associated vasculitis. Its specific structural features are required to achieve the < 5 nM IC50 binding affinity and the necessary metabolic stability of the final drug [1].

Kinase Inhibitor Development

Beyond C5aR1 antagonists, this fluorinated aniline is utilized in the discovery and synthesis of various kinase inhibitors, including pan Bcr-Abl inhibitors targeting the T315I mutation. The unique steric and electronic profile of the 4-methyl-3-(trifluoromethyl)phenyl moiety helps optimize the binding conformation within the kinase hinge region[2].

Agrochemical Intermediate Synthesis

The compound serves as a high-value intermediate in the development of advanced agrochemicals, where the trifluoromethyl group enhances environmental stability and target penetration. It is specifically used to synthesize tert-butyl 4-methyl-3-(trifluoromethyl)phenylcarbamate, a key precursor for agricultural active ingredients .

Application Fit Matrix

Application
Selection Property
Validation Focus
VEGFR2 inhibitor synthesis
4-CH₃,3-CF₃ substitution pattern
Kinase inhibition assays
Nilotinib intermediate manufacture
CF₃ group integrity
Abl kinase binding context
Agrochemical lead optimization
Balanced lipophilicity & metabolic shielding
Cuticular penetration assays
High‑temp process chemistry
Elevated boiling point range
Thermal reaction window

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (13.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Methyl-3-(trifluoromethyl)aniline

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